molecular formula C6H10O3S2 B14501617 (Methylsulfanyl)acetic anhydride CAS No. 63521-90-4

(Methylsulfanyl)acetic anhydride

Cat. No.: B14501617
CAS No.: 63521-90-4
M. Wt: 194.3 g/mol
InChI Key: KSLOWBCNYMHGGH-UHFFFAOYSA-N
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Description

(Methylsulfanyl)acetic anhydride is an organic compound characterized by the presence of a methylsulfanyl group attached to an acetic anhydride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.

Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:

Common Reagents and Conditions:

    Water: Hydrolysis to form (methylsulfanyl)acetic acid.

    Alcohols: Formation of esters under acidic or basic conditions.

    Amines: Formation of amides, often using a base to neutralize the by-product acid.

Major Products:

Scientific Research Applications

(Methylsulfanyl)acetic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Acetic Anhydride: Similar in structure but lacks the methylsulfanyl group.

    Methanesulfonic Anhydride: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness: (Methylsulfanyl)acetic anhydride is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other anhydrides. This functional group can participate in additional chemical transformations, making the compound versatile for various synthetic applications .

Properties

CAS No.

63521-90-4

Molecular Formula

C6H10O3S2

Molecular Weight

194.3 g/mol

IUPAC Name

(2-methylsulfanylacetyl) 2-methylsulfanylacetate

InChI

InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3

InChI Key

KSLOWBCNYMHGGH-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)OC(=O)CSC

Origin of Product

United States

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